1-(1H-Pyrrol-1-yl)pentan-1-one
Description
1-(1H-Pyrrol-1-yl)pentan-1-one is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of a pyrrole ring attached to a pentanone chain. It is used in various chemical and biological research applications due to its unique structural properties.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-pyrrol-1-ylpentan-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-6-9(11)10-7-4-5-8-10/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
ITECNXNQETYOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1C=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1H-Pyrrol-1-yl)pentan-1-one can be synthesized through several methods. One common approach involves the reaction of pyrrole with pentanone under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Another method involves the use of pyrrole-2-carbaldehyde as a starting material, which is then reacted with appropriate reagents to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and isolation to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Pyrrol-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The pyrrole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
1-(1H-Pyrrol-1-yl)pentan-1-one has been investigated for its potential therapeutic applications. Research indicates that compounds with similar structures can exhibit biological activities such as anti-inflammatory and analgesic effects. For instance, pyrrole derivatives have been shown to inhibit certain enzymes linked to inflammatory pathways, suggesting that this compound may possess similar properties .
Case Study: Inhibition of Enzymes
A study focusing on the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) highlighted the importance of pyrrole derivatives in treating metabolic disorders like obesity and type 2 diabetes. The compound's structural attributes may allow it to interact effectively with enzyme active sites, thereby modulating metabolic pathways .
Materials Science
Polymer Applications
The compound has potential applications in the development of polymers used in various materials. Pyrrole-based polymers are known for their electrical conductivity and thermal stability, making them suitable for electronic applications such as sensors and actuators. The incorporation of this compound into polymer matrices could enhance these properties, leading to innovative material designs .
Table: Properties of Pyrrole-based Polymers
| Property | Value |
|---|---|
| Electrical Conductivity | High |
| Thermal Stability | Moderate to High |
| Mechanical Strength | Variable |
| Biocompatibility | Depends on formulation |
Cosmetic Formulations
Use in Skincare Products
Recent studies have explored the incorporation of this compound in cosmetic formulations due to its potential skin benefits. Its moisturizing properties can enhance the efficacy of creams and lotions, providing hydration and improving skin texture .
Experimental Findings
A formulation study demonstrated that adding pyrrole derivatives improved the sensory attributes of topical products. The experimental design utilized response surface methodology to optimize formulations containing this compound, resulting in enhanced moisturizing effects and consumer acceptance .
Mechanism of Action
The mechanism of action of 1-(1H-Pyrrol-1-yl)pentan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(1H-Pyrrol-1-yl)pentan-1-one can be compared with other pyrrole derivatives:
2-(1H-Pyrrol-1-yl)ethanamine: This compound has a similar pyrrole ring but with an ethanamine chain instead of a pentanone chain.
1-(4-(1H-Pyrrol-1-yl)phenyl)-1H-pyrrole: This compound features a phenyl group attached to the pyrrole ring, offering different chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Biological Activity
1-(1H-Pyrrol-1-yl)pentan-1-one, a pyrrole derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
The molecular formula of this compound is C₈H₁₃N, and its structure comprises a pyrrole ring attached to a pentanone chain. The presence of the nitrogen atom in the pyrrole ring contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that various pyrrole derivatives exhibit significant antimicrobial properties. A study assessed the antibacterial activity of several synthesized compounds, including those related to this compound, against Gram-positive and Gram-negative bacteria. The results showed moderate to significant antibacterial efficacy, particularly against strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Significant |
| Pseudomonas aeruginosa | Moderate |
| Bacillus subtilis | Significant |
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. Compounds with similar structures have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .
Cytotoxicity Studies
Cytotoxic effects were assessed using the Brine Shrimp bioassay method. The results indicated that this compound demonstrated cytotoxic activity, suggesting potential applications in cancer therapy .
The mechanism by which this compound exerts its biological effects is primarily through interaction with cellular targets. It may inhibit specific enzymes or disrupt cellular processes critical for pathogen survival or cancer cell proliferation.
Case Studies
Several studies have focused on the pharmacological profiles of pyrrole derivatives:
Case Study 1: Anticancer Activity
A compound structurally related to this compound was tested against MCF-7 breast cancer cell lines. The study revealed that these compounds could induce apoptosis and inhibit cell cycle progression, highlighting their potential as anticancer agents .
Case Study 2: Anti-inflammatory Effects
Another study explored the anti-inflammatory properties of pyrrole derivatives, demonstrating that they could inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may also have therapeutic potential in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(1H-Pyrrol-1-yl)pentan-1-one?
- Methodological Answer : A common approach involves bromination of precursor ketones. For example, 1-(1H-pyrrol-1-yl)ethan-1-one can be brominated using bromine in acetic acid or dichloromethane at room temperature, yielding derivatives like 2-bromo-1-(1H-pyrrol-1-yl)ethanone . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical to minimize side reactions. Structural analogs such as 1-phenyl-2-pyrrolidin-1-yl-pentan-1-one may follow similar pathways, with intermediates characterized via GC-MS or NMR .
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer : Combined spectroscopic methods are essential. For example:
- GC-MS : Identifies fragmentation patterns and molecular ions, particularly for seized materials or impure samples .
- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for structurally similar cathinones like 4-FPD hydrochloride .
- NMR : Distinguishes positional isomers (e.g., pyrrolidine vs. piperidine substituents) via chemical shift analysis of α-carbonyl protons .
Q. How can researchers validate the purity of synthesized this compound?
- Methodological Answer : Purity validation typically involves:
- HPLC-UV/Vis : Quantifies impurities using reverse-phase columns (C18) and acetonitrile/water gradients.
- Melting Point Analysis : Compares observed values with literature data for analogs (e.g., 4-MEAP hydrochloride melts at 198–200°C ).
- Elemental Analysis : Confirms stoichiometric consistency (e.g., C, H, N content within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can structural ambiguities in this compound derivatives be resolved when spectroscopic data conflict?
- Methodological Answer : Contradictory data (e.g., NMR vs. IR) require multi-technique reconciliation:
- Single-Crystal X-ray Diffraction : Provides definitive proof of molecular geometry, as applied to 1-(1,3-benzodioxol-5-yl)pentan-1-one (R factor = 0.068) .
- High-Resolution Mass Spectrometry (HRMS) : Resolves isobaric interferences (e.g., distinguishing C10H15NO2 from C9H19N2O) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict spectroscopic profiles to cross-validate experimental data .
Q. What strategies optimize the reaction yield of this compound analogs under varying pH conditions?
- Methodological Answer : Yield optimization involves:
- pH-Controlled Catalysis : Acidic conditions (pH 4–6) favor protonation of carbonyl groups, enhancing electrophilicity in nucleophilic substitutions .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h) for analogs like α-PiHP, achieving yields >70% .
- Green Chemistry Approaches : Solvent-free reactions or ionic liquids minimize byproducts, as demonstrated for benzodioxolylpentanones .
Q. How do structural modifications (e.g., halogen substitution) impact the physicochemical properties of this compound?
- Methodological Answer : Systematic studies on analogs reveal:
- Lipophilicity : Fluorine substitution (e.g., 4-F-α-PVP) increases logP values by ~0.5 units, enhancing blood-brain barrier permeability .
- Thermal Stability : Methyl groups at the α-position (e.g., 4-MEAP) raise decomposition temperatures by 20–30°C compared to unsubstituted derivatives .
- Crystallinity : Piperidine-substituted analogs exhibit higher melting points than pyrrolidine derivatives due to improved lattice packing .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?
- Methodological Answer : Yield inconsistencies often stem from:
- Reagent Purity : Impure bromine (e.g., <99%) reduces bromination efficiency .
- Isomeric Byproducts : Undetected regioisomers (e.g., N-ethyl vs. N-methyl substitutions) skew yield calculations .
- Validation : Replicate reactions under inert atmospheres (argon/nitrogen) and quantify products via triple-detector SEC .
Q. What are the limitations of GC-MS in differentiating this compound isomers?
- Methodological Answer : GC-MS struggles with:
- Isomeric Co-elution : Structural analogs (e.g., α-PiHP vs. α-PHP) may share retention times. Solution: Use derivatization (e.g., TFAA) to alter volatility .
- Fragmentation Similarities : Isomers like N-ethylpentylone and ephylone produce identical major ions (e.g., m/z 72 for pyrrolidine). Solution: Combine with LC-QTOF for accurate mass analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
